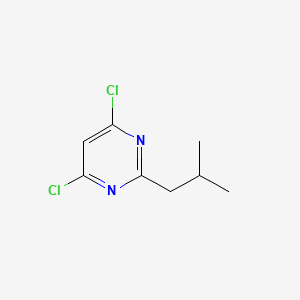
4,6-Dichloro-2-isobutylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-isobutylpyrimidine is a chemical compound with the molecular formula C8H10Cl2N2 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 22 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyrimidine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.09 . It is stored at room temperature and appears as a liquid .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including those structurally related to 4,6-dichloro-2-isobutylpyrimidine, play a crucial role in medicinal chemistry and pharmaceutical research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms within a six-membered ring. They exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and investigation of pyrimidine derivatives have highlighted their potent anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed structure-activity relationship (SAR) analyses provide insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Pyrimidine Scaffolds in Anticancer Research
Pyrimidine-based compounds also exhibit significant anticancer activities. The anticancer potential of pyrimidines in fused scaffolds has been demonstrated through various research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. A review of patent literature from 2009 onwards highlights the ongoing interest in pyrimidine-based anticancer agents. The promising activity displayed by these compounds positions them as potential future drug candidates, with a significant number of patents published on pyrimidine-based anticancer agents, underscoring the current research focus in this area (Kaur et al., 2014).
Pyrimidines in Alzheimer's Disease Research
The search for effective anti-Alzheimer's agents has led to the investigation of pyrimidine derivatives. Pyrimidine is an aromatic and heterocyclic organic compound with a nonpoisonous nature, making it an attractive scaffold in medicinal chemistry. Despite the challenges in addressing neurological disorders, research on anti-Alzheimer's drugs has highlighted the potential of pyrimidine moieties as therapeutic agents. The structure-activity relationship (SAR)-based approach emphasizes pharmacological advancements of pyrimidine derivatives in treating Alzheimer's disease, offering new avenues for research and development in this field (Das et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(2-methylpropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJXGGROVGQOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)
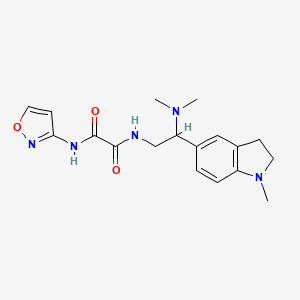
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)
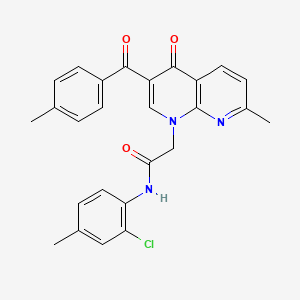
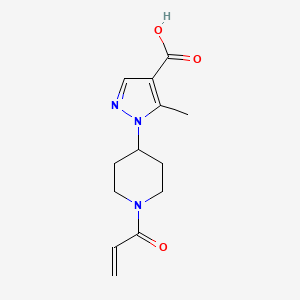
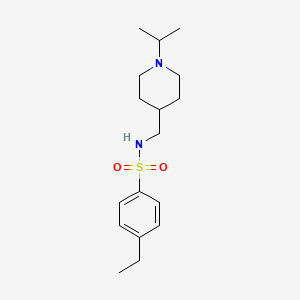
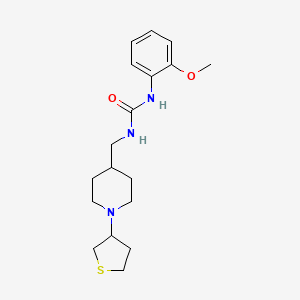
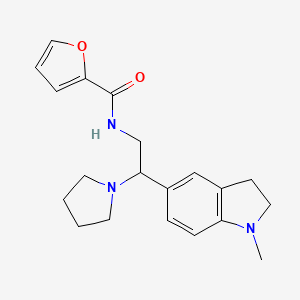

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)
![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)
